[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine
Description
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-4-5-9-10-6-8-2-1-3-11(5)6/h1-3H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENZBZRUPVQZIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2N=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of [1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer treatment.
Mode of Action
This compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2 kinases, thereby inhibiting their function. This inhibition disrupts the signaling pathways that these kinases are involved in, leading to a decrease in cell proliferation and survival.
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and survival. The compound’s intervention on intracellular c-Met signaling was verified by the result of Western blot.
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines. For instance, it has been found to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of A549 cells. It also inhibits the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2.
Biological Activity
The compound [1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine (CAS No. 1221725-73-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its significance in medicinal chemistry.
- Chemical Formula : C₆H₈ClN₅
- Molecular Weight : 185.62 g/mol
- IUPAC Name : this compound hydrochloride
- Appearance : Powder
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including anti-inflammatory and anti-cancer properties. Its efficacy has been tested against various cancer cell lines and in inflammatory models.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Recent studies have focused on synthesizing derivatives to enhance biological activity. For instance:
| Compound | Structure | Biological Activity |
|---|---|---|
| 22i | Structure | IC₅₀ against A549: 0.83 μM; MCF-7: 0.15 μM; HeLa: 2.85 μM |
Case Studies and Research Findings
- Anti-Cancer Activity :
- Anti-inflammatory Effects :
-
Mechanisms of Action :
- The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as kinases involved in cancer progression and inflammatory pathways .
Scientific Research Applications
Synthesis of [1,2,4]Triazolo[4,3-a]pyrimidines
The synthesis of [1,2,4]triazolo[4,3-a]pyrimidines typically involves multicomponent reactions. A notable method includes a one-pot synthesis using 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. This method has been shown to produce compounds with confirmed structures through various spectroscopic techniques such as IR and NMR .
Table 1: Common Synthetic Methods for [1,2,4]Triazolo[4,3-a]pyrimidines
Antitumor Activity
Recent studies have highlighted the antitumor potential of [1,2,4]triazolo[4,3-a]pyrimidine derivatives. For instance, compounds synthesized using the aforementioned methods exhibited significant antiproliferative effects against various cancer cell lines including MDA-MB-231 and MCF-7. The most active compounds showed IC50 values as low as 17.83 μM and 19.73 μM respectively .
Table 2: Antitumor Activity of Selected Compounds
Antihypertensive and Diuretic Activities
Some derivatives of [1,2,4]triazolo[4,3-a]pyrimidine have been evaluated for their antihypertensive properties. In studies comparing these compounds to standard medications like captopril and furosemide, promising results were observed indicating their potential as effective vasodilators and diuretics .
Table 3: Antihypertensive Activity Comparison
| Compound ID | Activity Type | Comparison Drug | Results |
|---|---|---|---|
| Thiosemicarbazide derivatives | Antihypertensive | Captopril | Effective |
| New derivatives | Diuretic | Furosemide | Promising |
Agricultural Applications
Beyond medicinal uses, triazolo[4,3-a]pyrimidines have also shown efficacy as herbicides. Their ability to inhibit specific biological pathways in plants makes them valuable in agricultural settings for controlling weed growth while minimizing harm to crops .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Variations
Pyrimidine vs. Pyridine-Based Analogues
- Triazolo[4,3-a]pyrimidine vs. Triazolo[4,3-a]pyridine: The replacement of the pyrimidine ring with pyridine (e.g., [1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine) alters electronic properties. Example: The 6-chloro-pyridine derivative (compound 29, m/z 306 [M+Na]⁺) shows distinct NMR and IR profiles compared to pyrimidine analogues, reflecting differences in ring polarization .
Triazolo[1,5-a]pyrimidine Isomers
- Isomerization of the triazole ring position (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine) impacts steric and electronic environments.
Substituent Effects
Methyl and Halogen Substitutions
- 6-Methyl Derivative : Enhances lipophilicity (C8H10N4, MW 162.20) and is used in kinase inhibitor studies .
- 8-Fluoro and 6-Trifluoromethyl Analogues : Fluorinated derivatives (e.g., [8-fluoro-triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride) improve metabolic stability and blood-brain barrier penetration .
Aryl and Alkyl Extensions
- 7-(3′,4′,5′-Trimethoxyphenyl)triazolo[1,5-a]pyrimidine : Demonstrates potent tubulin polymerization inhibition (IC₅₀ ~1.2 µM), highlighting the role of bulky substituents in targeting hydrophobic pockets .
- Cyclohexylmethyl Derivatives : Compounds like (1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine (CAS 1284371-48-7) introduce conformational rigidity, optimizing receptor selectivity .
Preparation Methods
Cyclization of 2-Hydrazinylpyrimidines with Chloroethynylphosphonates
One of the most effective synthetic routes involves the 5-exo-dig cyclization of 2-hydrazinylpyrimidines with chloroethynylphosphonates. This method is catalyst-free and proceeds under mild conditions, offering high selectivity and yields.
Reaction Overview : The nucleophilic substitution of chlorine in chloroethynylphosphonate by the hydrazine group forms an ynamine intermediate. This intermediate undergoes isomerization to a ketenimine, followed by tautomerization to an imine, which then cyclizes intramolecularly via a 5-exo-dig mechanism to yield the triazolopyrimidine ring system.
Conditions : Room temperature, typically with potassium carbonate as base, monitored by ^31P NMR spectroscopy to ensure reaction completion within approximately 4 hours.
Yields : Nearly quantitative yields (close to 100%) have been reported for a range of 2-hydrazinylpyrimidines, with high selectivity and minimal by-product formation.
Advantages : High selectivity compared to similar reactions with 2-aminopyridines, no formation of formazan-type by-products, and mild reaction conditions.
| Parameter | Details |
|---|---|
| Starting materials | N-unsubstituted 2-hydrazinylpyrimidines, chloroethynylphosphonates |
| Base | Potassium carbonate (K2CO3) |
| Temperature | Room temperature |
| Reaction time | ~4 hours |
| Monitoring method | ^31P NMR spectroscopy |
| Yield | Nearly quantitative (up to ~100%) |
| Selectivity | High, minimal side products |
This method has also been extended to synthesize related fused heterocycles such as triazoloquinolines and triazoloisoquinolines with similar efficiency.
One-Pot Three-Component Synthesis Using 5-Amino-1-phenyl-1H-1,2,4-triazoles, Aromatic Aldehydes, and Ethyl Acetoacetate
Another versatile and efficient method involves a multicomponent one-pot reaction combining 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate to formtriazolo[4,3-a]pyrimidine derivatives, including the methanamine-substituted analogs.
Reaction Conditions : The optimized conditions use 10 mol% para-toluene sulfonic acid (APTS) as catalyst in ethanol under reflux for 24 hours.
| Entry | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | H2O | APTS | Trace |
| 2 | Ethanol | APTS | 75 |
| 3 | Ethanol | HCl | 45 |
| 4 | Ethanol | Acetic acid | 10 |
| 5 | Ethanol | Piperidine | Trace |
| 6 | CH3CN | APTS | 50 |
| 7 | Fusion | None | 10 |
Mechanism : The reaction likely proceeds via initial condensation of the aldehyde with the amino group of the triazole, followed by cyclization with ethyl acetoacetate to form the fused triazolopyrimidine ring.
Yields : Under optimal conditions (entry 2), yields up to 75% were achieved, with the method being compatible with a variety of aromatic aldehydes.
Advantages : This multicomponent strategy is experimentally simple, atom- and step-economical, and allows rapid access to diverse triazolopyrimidine derivatives.
| Parameter | Details |
|---|---|
| Starting materials | 5-Amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, ethyl acetoacetate |
| Catalyst | Para-toluene sulfonic acid (10 mol%) |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction time | 24 hours |
| Yield | Up to 75% |
| Scope | Wide range of aromatic aldehydes |
This method also facilitates the synthesis of biologically active derivatives with antiproliferative properties, indicating the synthetic utility of the approach.
Other Reported Methods (Summary)
Cyclization of 3-Ethoxycarbonyl-2-hydrazinylpyrimidines : This classical approach involves cyclization under various conditions but often suffers from harsh reaction conditions and limited substrate scope.
Reactions of 2-Hydrazinylpyrimidines with Electrophiles : Using reagents such as benzoyl chloride, carbon disulfide, formic acid, acetic anhydride, ethyl chloroformate, and triethyl orthoformate to induce ring closure. These methods may require stringent conditions and sometimes give lower yields.
Oxidation of 2-(2-Benzylidenehydrazinyl)pyrimidines : Using bromine in acetic acid to form the triazolopyrimidine ring, but this method involves hazardous reagents and less flexibility.
Reaction of 3,4-Dihydropyrimidine-2(1H)-thiones with Arylhydrazinylidene-haloacetates : A more specialized method with limited general applicability.
These methods are less favored due to drawbacks such as harsh conditions, lower yields, and less versatility compared to the first two methods described.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| 5-exo-dig cyclization of 2-hydrazinylpyrimidines with chloroethynylphosphonates | 2-Hydrazinylpyrimidines, chloroethynylphosphonates | Room temp, K2CO3, ~4 h | ~100 | High selectivity, mild conditions | Requires chloroethynylphosphonates |
| One-pot three-component synthesis | 5-Amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, ethyl acetoacetate | Reflux ethanol, APTS catalyst, 24 h | Up to 75 | Simple, atom-economical, diverse scope | Longer reaction time |
| Cyclization of 3-ethoxycarbonyl-2-hydrazinylpyrimidines | 3-Ethoxycarbonyl-2-hydrazinylpyrimidines | Various, often harsh | Variable | Classical method | Harsh conditions, less flexible |
| Electrophilic cyclization | 2-Hydrazinylpyrimidines + electrophiles | Various | Variable | Variety of reagents | Harsh conditions, lower yields |
| Oxidation of 2-(2-benzylidenehydrazinyl)pyrimidines | 2-(2-Benzylidenehydrazinyl)pyrimidines | Br2 in AcOH | Variable | Efficient oxidation | Hazardous reagents |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine, and how do reaction conditions affect yield and purity?
- Methodological Answer : Synthesis often involves multi-step pathways such as chlorination of precursors followed by hydrazinolysis and condensation. For example, cyclization reactions (e.g., 5-exo-dig cyclization) using chloroethynylphosphonates and hydrazinylpyridines can yield triazolopyrimidine derivatives. Catalysts like K2CO3 in acetonitrile at room temperature improve yields (up to 85% reported), while temperature control minimizes side reactions . Purity is enhanced via recrystallization or chromatography, validated by HPLC .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 31P) resolves structural features like ring fusion and substituent orientation. Mass spectrometry confirms molecular weight and fragmentation patterns. X-ray crystallography (e.g., CCDC 1876881) provides definitive stereochemical data, while IR spectroscopy identifies functional groups like amines or phosphonates .
Q. How is the biological activity of this compound screened in preliminary studies?
- Methodological Answer : In vitro assays measure dose-response relationships (e.g., IC50 values) against targets like kinases or microbial enzymes. For example, antimicrobial activity is tested via broth microdilution, while cytotoxicity uses MTT assays on cancer cell lines. Structural analogs with triazolopyridine cores show varied efficacy, guiding SAR development .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize the biological potency of derivatives?
- Methodological Answer : Substituent effects are systematically tested. For instance, halogenation (e.g., bromine at C-3) enhances antimicrobial activity, while methoxy groups improve CNS permeability. Docking simulations (AutoDock Vina) correlate substituent positions with target binding (e.g., bacterial DNA gyrase). Comparative analysis of analogs (e.g., pyrazoloquinolines vs. triazolopyrimidines) identifies pharmacophore requirements .
Q. What crystallographic insights inform the design of stable derivatives?
- Methodological Answer : X-ray diffraction (e.g., CCDC 1906114) reveals planar triazolopyrimidine cores with puckered pyrimidine rings. Hydrogen bonding between the methanamine group and solvent molecules (e.g., DMSO) informs solubility optimization. Dimerization observed in analogs (e.g., enamine formation under acidic conditions) guides stability testing .
Q. How can contradictory bioactivity data between similar compounds be resolved?
- Methodological Answer : Discrepancies (e.g., triazolopyridines showing antifungal activity vs. inactivity in pyrazoloquinolines) are investigated via competitive binding assays and molecular dynamics. For example, steric hindrance from bulky substituents may reduce target affinity. Meta-analysis of published IC50 values and computational modeling (QM/MM) clarify mechanistic outliers .
Q. What strategies mitigate synthetic challenges in scaling up phosphonylated derivatives?
- Methodological Answer : Phosphonylation via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) improves scalability. Solvent optimization (e.g., switching from THF to DMF) reduces side-product formation. Flow chemistry techniques enhance reproducibility for intermediates prone to oxidation .
Q. How do halogen substituents influence metabolic stability and toxicity profiles?
- Methodological Answer : Comparative in vivo studies in rodent models show iodine-substituted derivatives have longer half-lives but higher hepatotoxicity. LC-MS/MS metabolomics identifies dehalogenation as a key detox pathway. Fluorine analogs exhibit improved CNS penetration but require CYP450 inhibition studies to assess drug-drug interaction risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
